(5Z)-3-hexyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-hexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-hexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of Pyrazole Moiety: The pyrazole moiety can be introduced through the reaction of a hydrazine derivative with a β-diketone, followed by cyclization.
Addition of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-hexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-hexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: A compound with a similar aromatic structure but different functional groups.
Allylamine: An unsaturated amine with different chemical properties and applications.
Uniqueness
(5Z)-3-hexyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its thiazolidinone ring and pyrazole moiety, along with the various substituents, make it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C31H37N3O2S2 |
---|---|
Molecular Weight |
547.8 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H37N3O2S2/c1-5-6-7-11-17-33-30(35)28(38-31(33)37)20-25-21-34(26-12-9-8-10-13-26)32-29(25)24-14-15-27(23(4)19-24)36-18-16-22(2)3/h8-10,12-15,19-22H,5-7,11,16-18H2,1-4H3/b28-20- |
InChI Key |
IKYOUPRHHRIYER-RRAHZORUSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCCC(C)C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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